6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused pyrazole and pyrimidine rings, making it of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is available from chemical suppliers and has been documented in several scientific studies focusing on its synthesis and applications.
6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is classified as a heterocyclic compound, specifically a pyrazolopyrimidine. It is also categorized under organic nitrogen compounds, given the presence of nitrogen atoms in its structure.
The synthesis of 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be achieved through multiple methods:
The synthesis often requires specific conditions such as controlled temperature and pressure, and may involve catalysts to enhance reaction rates. The purity of the final product is typically confirmed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The two methyl groups are located at positions 6 and 7 of the pyrazole ring.
6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions:
These reactions typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one primarily involves its interaction with biological targets such as enzymes or receptors. Its structure allows it to fit into active sites of proteins or enzymes due to its planar configuration and potential hydrogen bonding sites.
Research indicates that this compound may exhibit inhibitory activity against certain kinases or other enzymes involved in cellular signaling pathways. Further studies are required to elucidate specific mechanisms at the molecular level.
6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several applications:
This compound represents a significant area of interest for researchers aiming to explore new therapeutic agents and understand their mechanisms of action within biological systems.
The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in drug discovery due to its structural mimicry of purine nucleobases, serving as a bioisostere for adenine. This mimicry enables targeted interactions with diverse biological macromolecules, particularly enzymes and receptors involved in critical cellular pathways [5] [7]. Clinically validated derivatives include the hypnotic agent Zaleplon and the anticancer compound DMH1, demonstrating the scaffold's therapeutic versatility [3] [7]. The core’s synthetic tractability facilitates extensive structural diversification, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. For example, microwave-assisted synthetic routes enable rapid generation of analogues with substituent variations at positions 2, 5, 6, and 7, which modulate electronic properties, solubility, and target affinity [7]. This adaptability underpins the scaffold’s utility across therapeutic areas, including oncology, infectious diseases (e.g., antitubercular agents), and metabolic disorders (e.g., DPP-4 inhibitors) [1] [3] [10].
Table 1: Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
Therapeutic Area | Lead Compound | Key Biological Activity | Reference |
---|---|---|---|
Antitubercular | P6 | MIC = 1.56 µM (Mtb H37Rv) | [1] |
Anticancer | Glycohybrid 4e | IC₅₀ = 15.3 µM (MCF-7 cells) | [3] |
Antidiabetic | DPP-4 inhibitor b2 | IC₅₀ = 80 nM; >1000× selectivity vs DPP-8/9 | [10] |
Fluorescence Imaging | EDG-substituted 4a–g | Quantum yield (ϕF) up to 0.97 | [7] |
Pyrazolo[1,5-a]pyrimidines exhibit distinct advantages over isomeric systems (e.g., pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-d]pyrimidines) due to their unique electronic configurations and tautomeric behavior. X-ray crystallography confirms the dominance of the 7-keto tautomer (e.g., 4a) in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, characterized by a C=O bond length of 1.23 Å, which differs significantly from phenolic C–O bonds (1.36 Å) [1] [6]. This tautomer favors hydrogen-bonding interactions with biological targets, enhancing binding affinity. In contrast, pyrazolo[3,4-d]pyrimidines (e.g., CID 219749) typically adopt amino-imino tautomers suited for kinase inhibition but exhibit reduced metabolic stability [9]. The [1,5-a] isomer’s fused ring system also enables planar conformations that facilitate π-stacking with protein aromatic residues (e.g., Tyr547 in DPP-4), a feature less accessible in sterically crowded isomers [10]. Additionally, synthetic routes to [1,5-a] isomers are more efficient, often achieved via one-step cyclocondensation of β-ketoesters with aminopyrazoles under solvent-free conditions [1] [7].
Table 2: Comparative Properties of Pyrazolo-Pyrimidine Isomers
Isomer Type | Dominant Tautomer | Synthetic Accessibility | Key Therapeutic Role |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | 7-Keto (e.g., 4a) | High (1–2 steps) | Broad-spectrum (TB, cancer, diabetes) |
Pyrazolo[3,4-d]pyrimidine | 4-Amino (e.g., CID 219749) | Moderate (3+ steps) | Kinase inhibition |
Pyrazolo[4,3-d]pyrimidine | Variable | Low | PDE inhibition |
The strategic incorporation of 6,7-dimethyl groups into the pyrazolo[1,5-a]pyrimidine core addresses key limitations of unsubstituted analogues, including poor metabolic stability, limited membrane permeability, and suboptimal target engagement. Structure-activity relationship (SAR) studies reveal that methyl substituents at R1 (position 6) significantly enhance antitubercular potency. For example, analogue P6 (6-methyl derivative) exhibits an MIC of 1.56 µM against Mycobacterium tuberculosis H37Rv, outperforming des-methyl counterparts [1]. The methyl groups induce electron-donating effects that stabilize the keto tautomer, optimizing hydrogen-bond donation capacity. Furthermore, molecular modeling indicates that 6,7-dimethylation induces subtle ring distortions that enhance hydrophobic contacts within target binding pockets (e.g., FAD-dependent hydroxylase Rv1751 in TB) [1]. In photophysical applications, methyl groups at position 7 (e.g., compound 4g) increase molar extinction coefficients (ε) by up to 20,593 M⁻¹cm⁻¹ and quantum yields (ϕF) to 0.97, attributed to improved intramolecular charge transfer (ICT) [7]. The steric bulk of dimethyl groups also shields the core from oxidative metabolism, extending plasma half-life in preclinical models [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7